molecular formula C13H23NO4 B1592779 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 776330-74-6

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

Cat. No. B1592779
M. Wt: 257.33 g/mol
InChI Key: GSRFZMVJWWXSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a structure similar to “3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” are typically derivatives of amino acids . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It protects the amino group during synthesis and can be removed under acidic conditions .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl-protected amino acids . These can be prepared by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-amino acid can then be used as a building block in peptide synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a backbone derived from an amino acid, with a cyclopentyl group attached to the alpha carbon . The Boc group is attached to the nitrogen of the amino group .


Chemical Reactions Analysis

In peptide synthesis, the Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation . The Boc group is stable under basic conditions, which allows for selective deprotection in the presence of other functional groups .

Scientific Research Applications

Facile Synthesis and Resolution

The tert-butoxycarbonyl group facilitates the facile synthesis and resolution of constrained amino acids. For example, enantiomerically pure derivatives of amino acids have been prepared through highly efficient resolutions, such as the synthesis of constrained cyclopropane analogues of phenylalanine, demonstrating the importance of the Boc group in obtaining optically pure compounds on a multigram scale (Jiménez et al., 2001).

N-tert-Butoxycarbonylation of Amines

The Boc group is pivotal in the N-tert-butoxycarbonylation of amines, showcasing its utility in protecting amines during chemical transformations. This method is efficient, environmentally benign, and crucial for producing N-Boc amino acids, which are resistant to racemization during peptide synthesis (Heydari et al., 2007).

Preparation of Pharmacophores

The tert-butoxycarbonyl group aids in the preparation of β-amino acid pharmacophores, as demonstrated by the asymmetric hydrogenation of enamine esters. This approach leads to the synthesis of significant intermediates with high enantiomeric excess, valuable in drug discovery and development (Kubryk & Hansen, 2006).

Synthesis of Unnatural Amino Acids

Research has shown the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the versatility of the Boc group in synthesizing unnatural amino acids. These compounds have potential applications in medicinal chemistry and as tools for studying biological systems (Bakonyi et al., 2013).

Improved Synthetic Methods

The tert-butoxycarbonyl group has enabled the development of improved synthetic methods for amino acids, such as the synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, which uses milder and more selective conditions. This advancement underscores the role of the Boc group in streamlining the synthesis of complex organic molecules (Badland et al., 2010).

Safety And Hazards

Safety data for specific Boc-amino acids suggest that they may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It’s always important to handle chemical compounds with appropriate safety precautions.

Future Directions

Research into Boc-amino acids and their derivatives is ongoing, with many potential applications in drug discovery and development . Their use in peptide synthesis makes them valuable tools in the creation of new therapeutic agents .

properties

IUPAC Name

3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRFZMVJWWXSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624580
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

CAS RN

776330-74-6
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
Reactant of Route 3
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
Reactant of Route 5
Reactant of Route 5
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
Reactant of Route 6
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.